3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide
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Overview
Description
3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a butanamide group, and a prop-2-yn-1-yl substituent, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the prop-2-yn-1-yl group through alkylation reactions. The final step involves the formation of the butanamide group via amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the prop-2-yn-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study cellular processes or as a ligand for binding studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and the prop-2-yn-1-yl group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and butanamide analogs, such as:
- 1-(2-methyl-4-piperazinyl)-3-methylbutanamide
- N-(2-methyl-4-piperazinyl)-3-methylbutanamide
- 4-(prop-2-yn-1-yl)piperazine derivatives
Uniqueness
What sets 3-methyl-N-{2-methyl-4-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}butanamide apart is the specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
3-methyl-N-[2-methyl-4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-5-8-22-9-11-23(12-10-22)20(25)17-6-7-18(16(4)14-17)21-19(24)13-15(2)3/h1,6-7,14-15H,8-13H2,2-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGOKJOHMVOSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC#C)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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